molecular formula C24H21N5O5 B12896044 N,N-Dibenzoyl-2'-deoxyadenosine CAS No. 6711-37-1

N,N-Dibenzoyl-2'-deoxyadenosine

Cat. No.: B12896044
CAS No.: 6711-37-1
M. Wt: 459.5 g/mol
InChI Key: WLTBUTVYURQDEF-IPMKNSEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzoyl-2'-deoxyadenosine is a protected nucleoside derivative essential in chemical research, particularly in the synthesis of oligonucleotides . The compound features benzoyl groups protecting the exocyclic amine of the adenine base, a modification that stabilizes the nucleoside during the harsh conditions of solid-phase synthesis and prevents unwanted side reactions . This makes it a critical building block for producing DNA primers, probes, and other synthetic oligonucleotides used in molecular biology and diagnostic applications . As a key intermediate, it is used in the preparation of phosphoramidites for automated DNA synthesizers . Researchers value this compound for its role in creating high-purity DNA sequences. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6711-37-1

Molecular Formula

C24H21N5O5

Molecular Weight

459.5 g/mol

IUPAC Name

N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C24H21N5O5/c30-12-18-17(31)11-19(34-18)28-14-27-20-21(28)25-13-26-22(20)29(23(32)15-7-3-1-4-8-15)24(33)16-9-5-2-6-10-16/h1-10,13-14,17-19,30-31H,11-12H2/t17-,18+,19+/m0/s1

InChI Key

WLTBUTVYURQDEF-IPMKNSEASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O

Origin of Product

United States

Protecting Group Chemistry and Mechanistic Studies in Oligonucleotide Synthesis

Functional Role of the N6-Benzoyl Group in Purine (B94841) Nucleobase Protection

The primary amino groups on the nucleobases adenine (B156593), guanine (B1146940), and cytosine are nucleophilic and would interfere with the desired phosphite (B83602) triester chemistry during chain elongation if left unprotected. The benzoyl group, a robust acyl-type protecting group, is commonly used to protect the N6-exocyclic amine of adenine and the N4-exocyclic amine of cytosine. rsc.orgsigmaaldrich.comharvard.edu In the case of N,N-Dibenzoyl-2'-deoxyadenosine, one benzoyl group is attached to the N6-amino group of the adenine base. This protection is fundamental to the fidelity of the synthesis process.

Suppression of Undesired Side Reactions During Oligomerization

The central function of the N6-benzoyl group is to render the exocyclic amino group of adenine non-nucleophilic, thereby preventing it from participating in unwanted side reactions during the oligonucleotide synthesis cycle. If the N6-amino group were unprotected, its nucleophilicity would allow it to react with the activated phosphoramidite (B1245037) monomer intended for the growing chain's 5'-hydroxyl group. This would lead to the formation of branched oligonucleotides, where a new chain is initiated from the nucleobase, severely compromising the yield of the desired full-length product. researchgate.net

Furthermore, the exocyclic amine could react with other electrophilic reagents used in the synthesis cycle, such as the acetic anhydride (B1165640) in the capping step. The benzoyl group effectively prevents these reactions, ensuring that the only significant nucleophile available for coupling is the deprotected 5'-hydroxyl group of the terminal nucleoside on the solid support. This directed reactivity is essential for the high-fidelity, stepwise addition of nucleotides. atdbio.combiotage.com The protection is maintained throughout all cycles of the synthesis and is only removed during the final deprotection step. rsc.orgsigmaaldrich.com

Influence on Glycosidic Bond Stability and Depurination Kinetics

A critical step in each synthesis cycle is the removal of the acid-labile 5'-dimethoxytrityl (DMT) group to free the 5'-hydroxyl for the next coupling reaction. This "detritylation" step is typically performed using a mild protic acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA). biosearchtech.comsigmaaldrich.com However, the N-glycosidic bond that links the purine base to the deoxyribose sugar is also susceptible to cleavage under acidic conditions, a process known as depurination. google.com

To mitigate this, alternative protecting groups for deoxyadenosine (B7792050), such as dialkylformamidines, have been developed, which are more resistant to acidic depurination. oup.comnih.gov Kinetic studies have quantified this stability difference, highlighting the trade-off between the robust protection against side reactions and the increased risk of depurination associated with the benzoyl group.

Protecting Group StrategyDepurination Under Acidic Conditions (2% DCA)Reference
N6-benzoyl-deoxyadenosine 75% depurinated after 4 hours oup.com
N6-formamidine-deoxyadenosine No depurination observed after 4 hours oup.com

Reaction Mechanisms and Kinetics of Phosphoramidite Coupling

The formation of the internucleotide linkage via phosphoramidite chemistry is the core reaction of oligonucleotide synthesis. The process is highly efficient, with modern synthesizers achieving coupling efficiencies of over 99% per step.

The mechanism involves several key events:

Activation: The phosphoramidite monomer, such as 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine-3'-CE phosphoramidite, is delivered to the synthesis column along with a weak acid activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). biosearchtech.comsigmaaldrich.com

Protonation and Leaving Group Formation: The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. This converts the diisopropylamino group into a good leaving group. sigmaaldrich.com

Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound nucleoside acts as a nucleophile, attacking the electrophilic phosphorus center of the activated phosphoramidite. sigmaaldrich.comsigmaaldrich.com

Linkage Formation: The diisopropylamine (B44863) is displaced, and a new phosphite triester bond is formed between the incoming monomer and the growing oligonucleotide chain. biotage.com This newly formed P(III) linkage is unstable and is subsequently oxidized to a more stable P(V) phosphate (B84403) triester in the next step of the synthesis cycle. biotage.com

Catalytic Role of Activators (e.g., Tetrazole) in Phosphite Triester Formation

The formation of the internucleotide linkage during oligonucleotide synthesis is a critical coupling step. This reaction involves the activation of a nucleoside phosphoramidite monomer, such as the one derived from this compound, which is then attacked by the free 5'-hydroxyl group of the support-bound nucleoside. This process is not spontaneous and requires an activator, with 1H-tetrazole being a classic and widely used example. umich.edu

The role of the activator is twofold. First, it acts as a weak acid, protonating the nitrogen atom of the diisopropylamino group on the phosphoramidite. sigmaaldrich.com This protonation converts the diisopropylamino group into a good leaving group. Second, the conjugate base of the activator (e.g., the tetrazolide anion) acts as a nucleophilic catalyst. It displaces the protonated diisopropylamine from the phosphorus center to form a highly reactive phosphitylating intermediate, such as a tetrazolyl phosphoramidite. umich.edu

Analysis of Factors Governing Coupling Efficiency and Yield

FactorDescriptionImpact on Efficiency
Activator The choice of activator (e.g., Tetrazole, DCI, ETT) influences the rate of phosphoramidite activation. DCI, for instance, is more nucleophilic and can reduce coupling times. biosearchtech.combeilstein-journals.orgA more effective activator leads to faster and more complete coupling, increasing efficiency.
Reagent Concentration A molar excess of the phosphoramidite monomer and activator over the free 5'-hydroxyl groups on the solid support is used to drive the reaction to completion. umich.edugoogle.comIncreasing the concentration and molar excess of phosphoramidites can significantly enhance coupling rates. umich.edu
Coupling Time The duration allowed for the coupling reaction to occur. This can be adjusted based on the specific phosphoramidite and activator used. biosearchtech.comLonger coupling times can compensate for less reactive monomers or steric hindrance but must be balanced against the overall synthesis time. atdbio.com
Anhydrous Conditions Water is a nucleophile that can react with the activated phosphoramidite, leading to a hydrolyzed, unreactive species and consuming the monomer. trilinkbiotech.comMaintaining strictly anhydrous conditions for all reagents and solvents (especially acetonitrile) is paramount for high coupling efficiency. biosearchtech.com
Solid Support The type of solid support (e.g., controlled pore glass, CPG) and its loading capacity can influence reaction kinetics. umich.eduSupports with lower loading capacities can improve yields for very long oligonucleotides by reducing steric hindrance between growing chains. umich.edu
Capping After coupling, any unreacted 5'-hydroxyl groups are permanently blocked ("capped") by acetylation to prevent them from reacting in subsequent cycles and forming deletion mutants. biosearchtech.comWhile not improving the efficiency of the current step, effective capping is crucial for the purity of the final product by eliminating failure sequences.
Special Cycles For difficult couplings or long sequences, strategies like "double coupling" (repeating the coupling step before capping) can be employed. google.comThese modified cycles can increase the number of successful couplings at a specific position, thereby improving the overall yield of the full-length product.

Deprotection Chemistry of Benzoylated Nucleosides in Oligonucleotide Processing

Following the successful assembly of the oligonucleotide chain on the solid support, a series of deprotection steps are required to remove the various protecting groups and release the final product. This process must be carefully controlled to yield the desired oligonucleotide without degradation.

Conditions for Selective Deacylation of Benzoyl Groups

The benzoyl group (Bz) is a "standard" protecting group commonly used for the exocyclic amino functions of adenine and cytosine. libretexts.orggoogle.com It is classified as a sturdy group because it is stable to the acidic conditions used for detritylation during the synthesis cycles. google.com The removal of N-benzoyl groups from the nucleobases is achieved under basic conditions after the synthesis is complete. libretexts.org

The most common reagent for this deacylation is concentrated aqueous ammonia (B1221849), often used at elevated temperatures (e.g., 55°C) for several hours to ensure complete removal. google.com Other reagents, such as aqueous methylamine, can also be used and may offer faster deprotection rates. nih.govresearchgate.net The choice of deprotection conditions can be critical, especially for modified oligonucleotides that might be sensitive to harsh bases. Research has focused on evaluating the cleavage rates of different acyl groups to allow for selective deprotection. For instance, "ultramild" protecting groups like phenoxyacetyl (PAC) can be removed under conditions that leave standard benzoyl groups largely intact, a strategy useful in the synthesis of sensitive oligonucleotide derivatives. nih.gov

ReagentConditionsEfficacy for Benzoyl (Bz) Group Removal
Conc. Aqueous Ammonia 55°C, 6-24 hoursStandard, effective method for complete deprotection. google.com
Aqueous Methylamine Room TemperatureGenerally cleaves all common acyl protecting groups faster than ammonia. nih.govresearchgate.net
Ethanolic Ammonia Room Temperature, 2 hoursShows high selectivity, removing "fast" groups like PAC while leaving the majority of benzoyl groups. nih.govresearchgate.net
Gaseous Ammonia/Methylamine VariesCan be used for rapid deprotection, particularly with certain solid supports. umich.edu

Removal of 5'-O-Dimethoxytrityl Protecting Groups

The 4,4'-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group used for the 5'-hydroxyl of nucleosides. libretexts.orgglenresearch.com Its removal is a key step, known as deblocking or detritylation, at the beginning of each synthesis cycle to provide a free hydroxyl group for the next coupling reaction. sigmaaldrich.com

If the oligonucleotide is purified using methods that take advantage of the hydrophobicity of the DMT group (trityl-on purification), the final DMT group is removed post-purification. This is often done by dissolving the oligonucleotide in 80% aqueous acetic acid for about an hour at room temperature. Milder, alternative methods have also been developed, such as warming the oligonucleotide in a slightly acidic buffer (pH 4.5-5.0), to minimize the risk of depurination for acid-sensitive sequences. nih.gov

Cleavage Mechanisms of Phosphoramidite Linkages

The term "phosphoramidite linkage" refers to the P-N bond in the phosphoramidite monomer. This bond is cleaved during the coupling step as described in section 3.3.1. sigmaaldrich.comtwistbioscience.com However, two other crucial cleavage events involving the phosphate backbone and its connection to the support occur during the final deprotection phase.

Cleavage of the Phosphate Protecting Group: The internucleotide linkage formed during synthesis is an unnatural phosphite triester, which is immediately oxidized to a more stable phosphate triester. sigmaaldrich.com The non-bridging oxygen of this triester is protected, typically with a β-cyanoethyl group. This group is removed during the final treatment with concentrated aqueous ammonia. sigmaaldrich.com The mechanism is a base-catalyzed β-elimination reaction. The protons on the carbon adjacent to the electron-withdrawing cyano group are acidic and are abstracted by the base, leading to the elimination of acrylonitrile (B1666552) and the formation of the natural phosphodiester backbone. sigmaaldrich.com

Cleavage from the Solid Support: The oligonucleotide is synthesized while covalently attached to a solid support, commonly via an ester linkage. This linker is designed to be stable throughout the synthesis cycles but cleavable under the final deprotection conditions. Treatment with concentrated aqueous ammonia hydrolyzes this ester bond, releasing the fully deprotected oligonucleotide with a free 3'-hydroxyl group into the solution. sigmaaldrich.com The released oligonucleotide can then be isolated and purified.

Applications of Benzoylated 2 Deoxyadenosine Derivatives in Advanced Nucleic Acid Research

Essential Building Block in Automated Solid-Phase DNA Synthesis

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology and biotechnology. The most widely adopted method, solid-phase phosphoramidite (B1245037) chemistry, relies on the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support. wikipedia.org In this process, protecting groups are essential to prevent unwanted side reactions on the reactive functional groups of the nucleosides. atdbio.com For 2'-deoxyadenosine (B1664071), the exocyclic amino group (N6) is particularly susceptible to modification during the synthesis cycle. The benzoyl (Bz) group serves as a robust and reliable protecting group for this amine. atdbio.com

Integration into the Phosphoramidite Cycle for DNA Chain Elongation

The automated solid-phase DNA synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. wikipedia.org A derivative of N,N-Dibenzoyl-2'-deoxyadenosine, specifically 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(N,N-diisopropylamino) phosphoramidite, is the key reagent for introducing adenine (B156593) bases into the growing oligonucleotide chain.

The synthesis cycle begins with the removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. atdbio.com The benzoyl-protected deoxyadenosine (B7792050) phosphoramidite is then activated, typically by a weak acid like tetrazole, and couples to the free 5'-hydroxyl group of the growing chain. wikipedia.org Any unreacted 5'-hydroxyl groups are subsequently "capped" by acetylation to prevent them from participating in subsequent cycles. atdbio.com Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. atdbio.com The benzoyl protecting group on the adenine base remains intact throughout these steps and is only removed during the final deprotection of the completed oligonucleotide, typically using aqueous ammonia (B1221849). atdbio.com

Fabrication of Standard and Chemically Modified Oligodeoxynucleotides

The use of benzoyl-protected deoxyadenosine phosphoramidites is standard for the synthesis of conventional DNA sequences for applications such as PCR primers, DNA probes, and gene synthesis. Furthermore, this building block is crucial for the synthesis of chemically modified oligonucleotides with therapeutic potential, such as antisense oligonucleotides. researchgate.net The benzoyl group's stability under the conditions required for solid-phase synthesis makes it compatible with the incorporation of various other modifications into the oligonucleotide chain. opinvisindi.is For instance, it has been used in the synthesis of oligonucleotides containing nitroxide spin labels for biophysical studies and in the creation of DNA oligomers with N-oxide derivatives. opinvisindi.isnih.gov The reliability and high coupling efficiency of benzoyl-protected deoxyadenosine phosphoramidites have made them indispensable in both academic research and commercial oligonucleotide production.

Synthesis StepReagent/ConditionPurpose of Benzoyl Group
CouplingActivated phosphoramiditeProtects the N6-amino group of adenine from reacting with the activated phosphoramidite of the incoming nucleotide.
CappingAcetic anhydride (B1165640)/N-methylimidazolePrevents side reactions at the exocyclic amine during the capping of unreacted 5'-hydroxyl groups.
OxidationIodine/waterShields the N6-amino group from potential modification by the oxidizing agent.
Final DeprotectionConcentrated aqueous ammoniaThe benzoyl group is efficiently removed to yield the natural adenine base in the final oligonucleotide.

Synthesis of Isotopically Labeled Oligonucleotides for Biophysical Investigations

Understanding the intricate three-dimensional structures and dynamic motions of nucleic acids is fundamental to deciphering their biological functions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these aspects in solution. The introduction of stable isotopes, such as ¹⁵N, into specific positions within an oligonucleotide can significantly enhance the resolution and information content of NMR experiments. oup.comisotope.com

Incorporation of ¹⁵N-Labeled Benzoylated Deoxyadenosine for NMR Spectroscopy

The exocyclic amino groups of nucleobases are often located in the major or minor grooves of the DNA double helix and can be directly involved in interactions with proteins and other ligands. oup.com By selectively labeling these amino groups with ¹⁵N, researchers can obtain specific probes to monitor these interactions. The synthesis of ¹⁵N-labeled oligonucleotides is achieved by using appropriately labeled phosphoramidite building blocks in solid-phase synthesis. isotope.com

For adenine, this involves the chemical synthesis of 6-¹⁵NH₂-2'-deoxyadenosine, which is then protected with a benzoyl group to yield ¹⁵N⁶-benzoyl-2'-deoxyadenosine. oup.com This labeled and protected nucleoside is subsequently converted into its 5'-DMT and 3'-phosphoramidite derivatives for incorporation into oligonucleotides using a standard DNA synthesizer. oup.com The benzoyl protecting group is crucial as it allows the ¹⁵N-labeled nucleoside to be seamlessly integrated into the established phosphoramidite chemistry workflow.

Elucidating DNA-Ligand Interactions and Conformational Dynamics via Isotopic Labeling

The presence of the ¹⁵N label allows for the use of specialized NMR techniques, such as heteronuclear single quantum coherence (HSQC) and heteronuclear multiple quantum coherence (HMQC) spectroscopy. oup.com These experiments selectively detect signals from protons directly bonded to ¹⁵N atoms, effectively filtering out the overwhelming number of signals from unlabeled parts of the DNA and solvent. This spectral simplification makes it possible to study large DNA-protein complexes that would otherwise be intractable by conventional proton NMR. oup.com

By monitoring changes in the chemical shifts and coupling constants of the ¹⁵N-labeled amino groups upon the binding of a ligand, such as a protein or a small molecule drug, researchers can map the binding interface and deduce the nature of the interactions. oup.com This approach has been instrumental in studying the recognition of specific DNA sequences by transcription factors and other DNA-binding proteins. Furthermore, ¹⁵N relaxation studies can provide insights into the dynamics of the DNA molecule at the site of the label, revealing how its flexibility changes upon ligand binding or as a function of environmental conditions.

IsotopeLabeled PositionApplication in Biophysical Studies
¹⁵NN6-amino group of AdenineProbing DNA-protein and DNA-drug interactions in the major groove.
¹⁵NN6-amino group of AdenineCharacterizing the conformational dynamics of DNA.
¹³C, ¹⁵NMultiple positions in the base and sugarDetermining high-resolution structures of nucleic acids and their complexes.

Precursors for Novel Nucleoside and Oligonucleotide Analog Synthesis

This compound and its derivatives are not only end-points for standard DNA synthesis but also serve as versatile starting materials for the synthesis of a wide array of novel nucleoside and oligonucleotide analogs. These analogs are designed to have modified properties, such as enhanced stability against nuclease degradation, altered base-pairing properties, or the ability to carry fluorescent or reactive payloads.

The benzoyl group, being a stable protecting group, allows for chemical modifications to be performed on other parts of the nucleoside, such as the sugar moiety, without affecting the adenine base. For example, N⁶,3'-O-Dibenzoyl-2'-deoxyadenosine can be used as a precursor in the synthesis of nucleoside analogs with modifications at the 5'-position. Once the desired modifications are in place, the benzoyl group can be selectively removed to yield the final product.

This strategy has been employed to create a variety of modified nucleosides for incorporation into oligonucleotides with unique properties. These include fluorescently labeled nucleosides for use as probes in molecular diagnostics and biophysical studies, as well as nucleosides with modified backbones, such as phosphorothioates, which are of interest for therapeutic applications. nih.govmdpi.com The chemical robustness and reliable removal of the benzoyl group make this compound a valuable and adaptable platform for the development of next-generation nucleic acid technologies.

Preparation of 2'-Deoxynucleoside N-Oxide Derivatives for DNA Damage Studies

The study of DNA damage is fundamental to understanding mutagenesis, carcinogenesis, and aging. A key type of DNA damage involves the oxidation of nucleobases. Cytosine and adenine N-oxide derivatives are known products of DNA oxidation by reactive oxygen species like hydrogen peroxide. acs.org To investigate the biological consequences of this type of damage, researchers require methods to synthesize DNA oligonucleotides containing these specific lesions.

A significant challenge in this area has been the selective introduction of an N-oxide at a specific adenine or cytosine residue within a DNA strand. A robust method involves the solid-phase synthesis of DNA oligomers where all reactive amino groups, except at the target deoxyadenosine or deoxycytidine site, are protected. acs.org The benzoyl group is a suitable protecting group for adenine and guanine (B1146940), while other protecting groups like the (4-isopropylphenoxy)acetyl group can be used for guanine to prevent oxidation at non-target sites. acs.org

Following the assembly of the protected oligonucleotide, a post-synthetic oxidation step is performed. A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). acs.org The presence of the benzoyl protecting groups on the non-target bases effectively shields them from oxidation, allowing for the highly selective conversion of the unprotected deoxyadenosine to 2'-deoxyadenosine N-oxide (dAO) at the desired position. acs.org This methodology provides researchers with precisely modified DNA strands to study the effects of adenine N-oxide on DNA structure, replication, and repair. acs.org

Synthesis of Modified Deoxyadenosine Analogues for Enzymatic Studies (e.g., Reverse Transcriptase Substrates)

Modified deoxyadenosine analogues are invaluable tools for probing the mechanisms of enzymes that process nucleic acids, such as DNA polymerases and reverse transcriptases. acs.orgchemimpex.com These analogues can act as substrates, inhibitors, or molecular probes to elucidate enzyme kinetics, substrate specificity, and the structural basis of enzyme-DNA interactions. acs.orgchemimpex.com

The synthesis of these analogues often starts from a protected nucleoside like N-benzoyl-2'-deoxyadenosine. chemimpex.com The benzoyl group protects the exocyclic amine of adenine, allowing for chemical modifications at other positions of the nucleoside without interfering with the base. For instance, modifications can be introduced to the sugar moiety or the purine (B94841) ring itself.

One area of significant interest is the development of antiviral drugs that target viral reverse transcriptases. chemimpex.com Modified deoxyadenosine analogues can be designed to be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. chemimpex.comresearchgate.net For example, analogues with modifications at the C8 position of adenine have been shown to induce delayed polymerization arrest during HIV-1 reverse transcription. researchgate.net

The general process for creating these analogues involves:

Starting with a protected 2'-deoxyadenosine, such as N-benzoyl-2'-deoxyadenosine.

Performing chemical modifications on the sugar or base.

Converting the modified nucleoside into its 5'-triphosphate form (dNTP). acs.org

Using the modified dNTP in enzymatic assays with the target enzyme. acs.org

Primer extension assays are a common method to evaluate how well a modified dNTP serves as a substrate for a DNA polymerase. acs.org In these assays, a labeled primer is annealed to a template DNA strand, and the polymerase extends the primer by incorporating nucleotides. By replacing a natural dNTP with a modified analogue, researchers can assess the efficiency and fidelity of its incorporation. acs.org

Development of Chimeric Oligonucleotides for Enhanced Biological Stability and Function

Chimeric oligonucleotides are nucleic acid sequences that contain a mixture of natural and modified nucleotides or different types of linkages between the nucleotide units. ahajournals.orgresearchgate.net These modifications are introduced to enhance specific properties of the oligonucleotide, such as resistance to degradation by nucleases, increased binding affinity to target sequences, and improved cellular uptake. nih.govnih.gov The use of benzoylated 2'-deoxyadenosine derivatives is integral to the synthesis of these complex molecules.

One common strategy to enhance stability is the introduction of phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom. nih.govgoogle.com Chimeric oligonucleotides can be designed with a mix of standard phosphodiester (PO) and PS linkages to balance nuclease resistance with other properties. nih.gov During the automated solid-phase synthesis of these chimeric oligonucleotides, N-benzoyl-2'-deoxyadenosine phosphoramidite is a standard building block for incorporating deoxyadenosine residues. umich.edu

Another type of chimeric oligonucleotide involves the incorporation of nucleotides with modified sugars, such as 2'-O-methylribonucleotides, or entirely different backbone structures like morpholino or peptide nucleic acids (PNA). researchgate.net These modifications can confer unique structural and functional properties. For example, morpholino-modified oligonucleotides exhibit enhanced nuclease resistance. researchgate.net The synthesis of such chimeras often relies on phosphoramidite chemistry, where protected nucleosides, including N-benzoyl-2'-deoxyadenosine derivatives, are sequentially added to the growing chain. researchgate.netumich.edu

The development of chimeric oligonucleotides has significant implications for therapeutic applications, such as antisense therapy, where synthetic oligonucleotides are used to modulate gene expression. nih.gov By creating more stable and effective molecules, researchers can improve the potential of these therapies for treating a wide range of diseases. nih.gov

Modification Type Advantage(s) Reference
Phosphorothioate (PS) LinkagesEnhanced nuclease resistance nih.govgoogle.com
2'-O-MethylribonucleotidesIncreased binding affinity and nuclease resistance nih.gov
Morpholino OligonucleotidesHigh nuclease resistance researchgate.net
Zwitterionic BackboneEnhanced stability in biological media nih.gov

Utility as a Research Tool in Nucleoside Metabolism and Enzyme Inhibition Studies

This compound and related benzoylated derivatives serve as valuable research tools in the study of nucleoside metabolism and enzyme inhibition. chemimpex.comnih.gov The benzoyl groups can alter the physicochemical properties of the nucleoside, such as its solubility and how it is recognized and processed by cellular enzymes. cymitquimica.com

In studies of nucleoside metabolism, researchers investigate the pathways by which nucleosides are synthesized, broken down, and salvaged within the cell. Enzymes such as nucleoside kinases, phosphorylases, and deaminases are key players in these pathways. nih.govnih.gov By using modified nucleosides like N-benzoyl-2'-deoxyadenosine, scientists can probe the substrate specificity of these enzymes. chemimpex.com For example, an enzyme that readily processes 2'-deoxyadenosine might show reduced or no activity with the benzoylated form, providing insights into the structural requirements of the enzyme's active site. chemimpex.com

Furthermore, these derivatives are instrumental in enzyme inhibition studies. chemimpex.com A benzoylated nucleoside might act as a competitive or non-competitive inhibitor of an enzyme involved in nucleoside metabolism. This inhibitory activity can be exploited in the development of therapeutic agents. For instance, inhibiting a key enzyme in a pathogen's nucleoside metabolism pathway could be a strategy for developing new antimicrobial or antiviral drugs. chemimpex.com

Future Research Directions and Innovations in Benzoylated Deoxyadenosine Chemistry

Development of Next-Generation Protecting Group Chemistries for Deoxyadenosine (B7792050)

The benzoyl group is a conventional protecting group for the exocyclic amino function of deoxyadenosine in oligonucleotide synthesis. google.com However, its removal often requires harsh basic conditions that can be detrimental to sensitive modifications elsewhere in the molecule. This has spurred research into new protecting groups with improved lability and resistance profiles.

A significant challenge in oligonucleotide synthesis is the potential for depurination under the acidic conditions used to remove 5'-hydroxyl protecting groups like the dimethoxytrityl (DMT) group. While the N6-benzoyl group on deoxyadenosine offers some stability, there is a clear need for protecting groups that are even more resistant to acid-induced cleavage yet can be removed under very mild conditions at the end of the synthesis.

Research has shown that sterically hindered N6-dialkylformamidines are more stable to acidic depurination than N6-benzoyldeoxyadenosine, presenting a valuable alternative. nih.govnih.gov Another promising strategy involves the development of novel protecting groups that are cleaved by specific, non-acidic triggers. For instance, the 2-(azidomethyl)benzoyl (AZMB) group has been developed for protecting both hydroxyl and amino functions of deoxyribonucleosides. researchgate.net This group is stable throughout the synthesis but can be easily removed by mild reduction, preserving the integrity of the final molecule. researchgate.net The development of such orthogonally-cleavable groups is a key area of future innovation.

Future efforts will likely focus on designing protecting groups that are:

Highly Acid-Resistant: To minimize depurination during the synthesis cycle.

Ultra-Labile under Specific, Mild Conditions: Allowing for rapid and clean deprotection without damaging the oligonucleotide.

Orthogonal: Removable without affecting other protecting groups present in the molecule.

Protecting Group StrategyAdvantageCleavage ConditionReference
N6-Dialkylformamidines Increased stability to acidic depurination compared to N6-benzoyl.Basic nih.govnih.gov
2-(Azidomethyl)benzoyl (AZMB) Orthogonal removal, stable during synthesis.Mild reduction (e.g., MePPh2 or HCOONH4–Pd/C). researchgate.net
Fast Deprotection Groups (e.g., dmf) Significantly faster deprotection than standard benzoyl groups.Concentrated ammonium (B1175870) hydroxide, reduced time/temp. google.com

This table provides an interactive overview of next-generation protecting group strategies.

The chemical industry is increasingly focused on green chemistry principles to reduce environmental impact. iupac.org In nucleoside chemistry, this translates to developing deprotection methods that use less hazardous reagents, reduce waste, and operate under milder conditions. nih.govresearchgate.net

Enzymatic deprotection represents a highly promising green alternative. Lipases have been successfully used for the regioselective deacylation of nucleosides under mild conditions. nih.gov Similarly, laccase-mediator systems are being explored for the chemoselective debenzylation of protected amines in aqueous media, using oxygen as the ultimate oxidant. uniovi.es

Other sustainable approaches include:

Triethylamine-catalyzed methanolysis: A simple and fast method for the deprotection of acetylated nucleosides in an aqueous medium, which can be adapted for benzoyl groups. scielo.br

Electrochemical methods: These techniques can remove benzoyl groups without the need for acidic or basic reagents, thereby simplifying workup and reducing waste. nih.govresearchgate.net

Use of Ionic Liquids: Ionic liquids are being investigated as recyclable solvents for benzoylation and deprotection reactions, offering improved selectivity and sustainability. d-nb.inforesearchgate.netthieme-connect.com

Sustainable Deprotection MethodKey FeaturesAdvantagesReference
Enzymatic (e.g., Lipases, Laccases) High selectivity, mild aqueous conditions.Environmentally benign, avoids harsh chemicals. nih.govuniovi.es
Catalytic Solvolysis Uses mild catalysts like triethylamine (B128534) in alcohol/water.Fast, readily available reagents, simple workup. scielo.br
Electrochemical Cleavage Reagent-free cleavage using an electric potential.Eliminates need for acids/bases, reduces waste. nih.govresearchgate.net
Ionic Liquid Media Recyclable "designer" solvents.Enhanced selectivity, potential for solvent reuse. d-nb.inforesearchgate.net

This interactive table summarizes greener deprotection methodologies.

Advancements in Asymmetric and Stereoselective Synthesis of Deoxyadenosine Derivatives

The biological activity of nucleoside analogs is often critically dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount. acs.orgnih.govnih.gov Future research will continue to build upon existing strategies to provide precise control over the three-dimensional structure of modified deoxyadenosines.

Recent advances include the use of removable neighboring participation groups, such as ortho-alkynyl benzoates, which can direct the stereochemical outcome of glycosylation reactions with high efficiency. rsc.org Another powerful strategy is the direct, stereospecific condensation of a nucleobase with a sugar derivative, which can streamline the synthesis and provide excellent stereocontrol. acs.orgacs.org The development of novel catalysts, including palladium-based systems for C-nucleoside synthesis, allows for stereocontrolled reactions under ambient conditions. acs.org These methods are crucial for accessing novel 1'- and 4'-modified nucleosides, which are often challenging to synthesize using traditional approaches. acs.orgnih.gov

Future research will focus on:

Developing new chiral auxiliaries and catalysts for asymmetric synthesis. nih.gov

Refining methods for the stereoselective introduction of modifications at various positions of the sugar and base moieties. acs.orgrsc.orgbeilstein-journals.org

Exploring enzymatic and chemoenzymatic strategies to achieve high stereopurity. nih.gov

Deeper Mechanistic Understanding of Modified Nucleoside Incorporation by DNA Polymerases

The ability of DNA polymerases to incorporate modified nucleotides is fundamental to many biotechnological applications, from DNA sequencing to the selection of therapeutic aptamers. acs.orgnih.gov While N,N-Dibenzoyl-2'-deoxyadenosine itself is a protected building block not directly incorporated by polymerases, understanding how these enzymes handle nucleobase modifications is crucial for designing the next generation of functionalized nucleic acids. ontosight.ai

Structural and kinetic studies have revealed that DNA polymerases can be surprisingly accommodating of bulky modifications at the nucleobase. acs.orgnih.gov Key findings indicate that:

Family B DNA polymerases (from archaea) often show better acceptance of modified nucleotides than family A polymerases due to a more accessible major groove. acs.orgnih.gov

The precise position of the modification is critical; for purines, the 7-position of 7-deazapurines is often favored. acs.orgnih.gov

Polymerases can utilize cavities in their active site to accommodate bulky groups, and interactions like cation-π stacking can stabilize the modified substrate. acs.org

Future research will employ advanced techniques like cryo-electron microscopy and computational modeling to gain a more dynamic view of the incorporation process. plos.org This will involve studying how polymerases select and process nucleotides with novel benzoyl-derived or other modifications, providing insights that are essential for the rational design of nucleotides with enhanced properties for specific applications. frontiersin.org A deeper mechanistic understanding will enable the evolution and engineering of novel DNA polymerases with tailored specificities for incorporating ever more complex modified nucleosides. plos.orgfrontiersin.org

Expanding the Scope of Benzoylated Deoxyadenosine Applications in Synthetic Biology and Biotechnology Research

Benzoylated deoxyadenosines are foundational to the synthesis of modified oligonucleotides, which are finding an expanding range of applications in synthetic biology and biotechnology. nih.govacs.org While their primary role is as a protected building block fishersci.com, the products derived from them are at the forefront of innovation.

Current and future applications include:

Therapeutic Oligonucleotides: Modified oligonucleotides, such as antisense drugs and siRNAs, rely on robust synthesis using protected nucleosides like DMT-dA(bz)-phosphoramidite. ontosight.aiopenpr.com Innovations in protecting group chemistry will directly impact the efficiency and purity of these therapeutic agents.

mRNA Vaccines and Therapeutics: The development of COVID-19 vaccines highlighted the power of nucleoside-modified mRNA. wikipedia.org The synthesis of these large, modified RNA molecules depends on high-quality, protected nucleoside building blocks. Future research will explore new modifications to enhance stability and translational efficiency, all requiring sophisticated synthetic chemistry. news-medical.net

Synthetic Biology: Researchers are working to expand the genetic alphabet by creating unnatural base pairs. The synthesis of these novel nucleosides requires versatile and orthogonal protection strategies, where benzoyl groups and their next-generation replacements play a key role. frontiersin.org

Diagnostics and Molecular Probes: Oligonucleotides with specific modifications are used as probes and biosensors for detecting nucleic acid sequences relevant to disease. chemimpex.com The ability to synthesize these complex molecules efficiently is critical for advancing molecular diagnostics.

The continued development of chemical strategies for producing high-purity benzoylated deoxyadenosines and their derivatives will be a critical enabler for progress across the landscape of biotechnology and medicine. nih.govchemimpex.com

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Dibenzoyl-2'-deoxyadenosine with high purity?

Synthesis typically involves sequential benzoylation of 2'-deoxyadenosine using benzoyl chloride under anhydrous conditions. Key steps include:

  • Protection of hydroxyl groups : Use 5'-O-levulinyl protection via lipase-catalyzed transesterification (Candida antarctica lipase B) to enable regioselective benzoylation at the 3'-position .
  • Benzoylation : React with 2.2 equivalents of benzoyl chloride in pyridine/DMF at 0°C for 2 hours, followed by quenching with ice-water.
  • Deprotection : Remove levulinyl groups with 0.5 M ammonia in methanol.
  • Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to achieve >95% purity. Yields range from 70–85% depending on stoichiometric optimization .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic benzoyl proton signals at δ 7.8–8.1 ppm (aromatic) and ribose protons at δ 5.9–6.2 ppm (anomeric H1') .
  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 429.2 (calculated 429.15) .
  • HPLC : Use a C18 column (5 μm, 4.6 × 250 mm) with a 10–90% acetonitrile/water gradient (0.1% TFA) over 30 minutes; retention time ~12.3 minutes .
  • Melting Point : Sharp melting point >250°C indicates purity .

Advanced: How can enzymatic regioselectivity address challenges in synthesizing specific isomers?

Enzymatic methods reduce side products by selectively protecting hydroxyl groups. For example:

  • CAL-B-catalyzed 5'-O-levulinylation achieves >90% regioselectivity, enabling subsequent N,N-dibenzoylation without competing reactions .
  • Comparison with chemical methods : Traditional benzoylation (e.g., using DMAP) yields mixed isomers (α/β = 3:2), while enzymatic routes produce >99% α-anomer .
  • Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) confirms enantiomeric excess .

Advanced: What photophysical properties make C8-modified derivatives useful as fluorescent probes?

C8-naphthylethynylation introduces strong solvatochromic fluorescence:

  • Quantum yields : Up to 0.62 in DMSO, with emission maxima shifting from 450 nm (hexane) to 505 nm (DMSO) .
  • Applications : Detect DNA conformational changes (e.g., B-Z transitions) via fluorescence lifetime (τ = 4.8 ns in duplex DNA vs. 3.2 ns in single-strand) .
Solventλem (nm)Φτ (ns)
Hexane4500.584.2
DMSO5050.624.8

Advanced: How do discrepancies in reported HPLC retention times arise, and how can they be resolved?

Variations stem from:

  • Column chemistry : C8 vs. C18 columns alter retention (e.g., 12.3 min on C18 vs. 14.8 min on C8) .
  • Mobile phase : TFA (0.1%) vs. phosphate buffer (pH 6.8) impacts peak symmetry .
  • Resolution : Co-inject with a reference standard and use tandem MS (MRM transition m/z 429→152) to confirm identity .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential pyridine residues .
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
  • Storage : -20°C under argon to prevent hydrolysis .

Advanced: How does this compound modulate P2Y receptor activity?

  • Mechanism : Acts as a precursor for bisphosphate antagonists (e.g., MRS2279) targeting P2Y₁ receptors (IC₅₀ = 8.3 nM) .
  • Validation : Radioligand binding assays ([³H]MRS2279) in HEK293 membranes show competitive inhibition (Ki = 2.1 nM) .
  • Structural insights : Docking studies (Glide XP) predict H-bonding with Tyr110 and π-stacking with Phe168 .

Basic: Can microbial biotransformation systems synthesize 2'-deoxyadenosine precursors?

  • E. coli nucleoside phosphorylase : Converts deoxyuridine to 2'-deoxyadenosine (85% yield) in phosphate buffer (pH 7.5, 10 mM MgCl₂) .
  • Downstream benzoylation : Use Clostridium esterase for regioselective N,N-dibenzoylation (70% yield) .

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